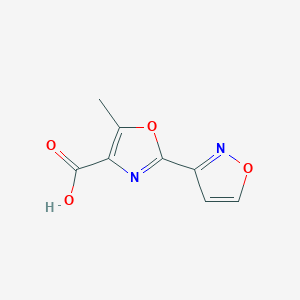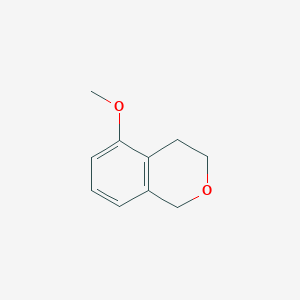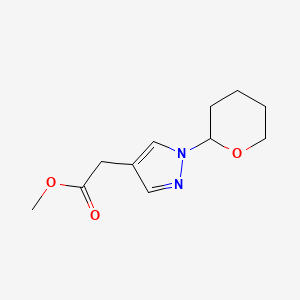
2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid is a heterocyclic compound that features both isoxazole and oxazole rings. These structures are known for their significant biological activities and therapeutic potential. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The oxazole ring can be synthesized through cyclization reactions involving appropriate amines and carboxylic acids under reflux conditions .
Industrial Production Methods: Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, such as gold or platinum, to facilitate the cyclization reactions under milder conditions .
化学反応の分析
Types of Reactions: 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and catalysts
作用機序
The mechanism by which 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways and inhibition of key enzymes .
類似化合物との比較
Isoxazole Derivatives: Compounds like valdecoxib and leflunomide, which also contain the isoxazole ring, are known for their anti-inflammatory and immunosuppressive properties.
Oxazole Derivatives: Compounds like oxadiazoles, which share the oxazole ring, are known for their antimicrobial and anticancer activities.
Uniqueness: 2-(3-Isoxazolyl)-5-methyloxazole-4-carboxylic Acid is unique due to the combination of both isoxazole and oxazole rings in its structure, which imparts a diverse range of biological activities and makes it a versatile compound for various applications .
特性
分子式 |
C8H6N2O4 |
|---|---|
分子量 |
194.14 g/mol |
IUPAC名 |
5-methyl-2-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c1-4-6(8(11)12)9-7(14-4)5-2-3-13-10-5/h2-3H,1H3,(H,11,12) |
InChIキー |
JKSACRIQYVMHTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=NOC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)

![2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)

![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)


![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)



![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)

